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molecular formula C7H6ClFN2O4S B8300012 chloro-N-(4-fluoro-3-nitrophenyl)methanesulfonamide

chloro-N-(4-fluoro-3-nitrophenyl)methanesulfonamide

Cat. No. B8300012
M. Wt: 268.65 g/mol
InChI Key: IDNFGLHMIHKLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06664400B2

Procedure details

A mixture of 12.5 g of iron powder (223 mmol) and 16 mL of an aqueous solution of acetic acid (8%) was heated to 80° C., and a solution of 6 g of I -chloro-N-(4-fluoro-3-nitrophenyl)methanesulfonamide (22.3 mmol) in 20 mL of glacial acetic acid and 22 mL ethyl acetate was added dropwise to the mixture. After heating for 1.5 h the reaction mixture was filtered through a pad of Celite® and washed with 200 mL of ethyl acetate and water (twice with 25 mL). The organic phase was separated, dried (MgSO4), filtered and concentrated under reduced pressure to yield 5 g (94%) of the title compound as a solid melting at 128-129° C.
Quantity
22.3 mmol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][S:3]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([N+:14]([O-])=O)[CH:8]=1)(=[O:5])=[O:4].C(OCC)(=O)C>C(O)(=O)C.[Fe]>[NH2:14][C:9]1[CH:8]=[C:7]([NH:6][S:3]([CH2:2][Cl:1])(=[O:4])=[O:5])[CH:12]=[CH:11][C:10]=1[F:13]

Inputs

Step One
Name
Quantity
22.3 mmol
Type
reactant
Smiles
ClCS(=O)(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
22 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
aqueous solution
Quantity
16 mL
Type
reactant
Smiles
Name
Quantity
12.5 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating for 1.5 h the reaction mixture
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of Celite®
WASH
Type
WASH
Details
washed with 200 mL of ethyl acetate and water (twice with 25 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1F)NS(=O)(=O)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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